molecular formula C11H11NOS B071415 7-Ethoxyquinoline-4(1H)-thione CAS No. 178984-15-1

7-Ethoxyquinoline-4(1H)-thione

Cat. No. B071415
CAS RN: 178984-15-1
M. Wt: 205.28 g/mol
InChI Key: GDQUCFPNNYQZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethoxyquinoline-4(1H)-thione (EQT) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. EQT is a sulfur-containing quinoline derivative that exhibits unique chemical and biological properties, making it an attractive target for research and development.

Mechanism of Action

The mechanism of action of 7-Ethoxyquinoline-4(1H)-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been reported to inhibit the activity of protein kinase C, a protein involved in signal transduction pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. This compound has been reported to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases involved in the programmed cell death pathway. It has also been shown to inhibit cell proliferation by arresting the cell cycle at various stages. Additionally, this compound has been reported to modulate immune responses by activating T cells and enhancing cytokine production.

Advantages and Limitations for Lab Experiments

7-Ethoxyquinoline-4(1H)-thione has several advantages for lab experiments, including its ease of synthesis, low cost, and broad spectrum of biological activities. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of this compound in experimental systems.

Future Directions

Several future directions for 7-Ethoxyquinoline-4(1H)-thione research can be identified, including the development of novel this compound derivatives with improved biological activities and the investigation of the mechanism of action of this compound in various cellular processes. Additionally, this compound can be explored for its potential applications in material science, including the synthesis of novel polymers and materials with unique properties. Overall, this compound represents a promising target for research and development in various fields, and further studies are warranted to fully explore its potential applications.

Scientific Research Applications

7-Ethoxyquinoline-4(1H)-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer activities. This compound has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have potent antifungal activity against Candida albicans and Cryptococcus neoformans, two common fungal pathogens.

properties

CAS RN

178984-15-1

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

7-ethoxy-1H-quinoline-4-thione

InChI

InChI=1S/C11H11NOS/c1-2-13-8-3-4-9-10(7-8)12-6-5-11(9)14/h3-7H,2H2,1H3,(H,12,14)

InChI Key

GDQUCFPNNYQZQC-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)C(=S)C=CN2

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=S)C=CN2

synonyms

4(1H)-Quinolinethione,7-ethoxy-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro(bromo)-7-ethoxyquinoline (180 mg) and 70% sodium hydrosulfide (250 mg) were dissolved in methanol(50 ml) and refluxed for 15 hours. This reaction mixture was evaporated under reduced pressure and the residue was developed by silica gel column chromatography [Wako Gel™ C-200, mixed solution of methylene chloride with methanol (9 : 1)]. Fractions corresponding to yellow spots were collected and evaporated to obtain crude crystals. The obtained crude crystals were recrystallized from 40% aqueous ethanol solution to obtain 107 mg of the titled compound. Melting Point: 171°-174° C.; MS m/z: 205 (M+); NMR(DMSO-d6)δ: 1.40(3H, t, J=6.9 Hz), 4.15(2H, q, J=6.9 Hz), 7.02(1H, d, J=1.3 Hz), 7.09(1H, dd, J=2.3, 9.2 Hz), 7.15(1H, d, J=6.5 Hz), 7.73-7.78(1H, m), 8.58(1H, d, J=9.2 Hz), 12.68(1H, brs)
Name
4-Chloro(bromo)-7-ethoxyquinoline
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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